7-Mercapto-4-methylcoumarin

Fluorescence spectroscopy Thiol detection Analytical chemistry

Standard thiol probes (e.g., monobromobimane) suffer from high background and incompatible emission (~470 nm). 7-Mercapto-4-methylcoumarin offers OFF-ON fluorescence (λex 358 nm; λem 385 nm) for background-free electrophile detection and real-time thiol binding kinetics. • OFF-ON contrast: Non-fluorescent free thiol becomes strongly emissive upon alkylation. • SAM density: ~4.6 molecules/nm² on gold (XPS/GIXRF). • Real-time monitoring: AuNP quenching enables kinetic tracking. Supplied as ≥97.0% (GC) solid; store at 2-8°C under argon.

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
CAS No. 137215-27-1
Cat. No. B161817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Mercapto-4-methylcoumarin
CAS137215-27-1
Synonyms7-mercapto-4-methylcoumarin
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)S
InChIInChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3
InChIKeyBYDNGJQDDNBAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Mercapto-4-methylcoumarin (MMC): Fluorescent Thiol Probe


7-Mercapto-4-methylcoumarin (C-SH, MMC) is a coumarin derivative bearing a thiol (-SH) group at the 7-position [1]. Unlike common fluorescent probes that operate via simple binding, C-SH exhibits an 'OFF-ON' fluorescence mechanism, where the free thiol form is poorly emissive but alkylation or thiolate formation yields strong fluorescence [2]. Commercial material is typically available at ≥97.0% (GC) purity as a solid, with specified excitation/emission maxima (λex 358 nm; λem 385 nm in methylene chloride) critical for analytical method validation .

7-Mercapto-4-methylcoumarin Procurement: Substitution Risks


In-class substitution of 7-mercapto-4-methylcoumarin is not straightforward due to its unique 'OFF-ON' photophysics mechanism. Unlike 7-hydroxy-4-methylcoumarin, which is constitutively fluorescent, C-SH is non-fluorescent until the thiol moiety is alkylated, yielding a high-contrast signal essential for background-free detection in complex matrices [1]. Alternative thiol probes such as monobromobimane (mBBr) operate via a different chemical mechanism (alkylation with halides) and exhibit distinct excitation/emission profiles (~380/470 nm for mBBr vs. 358/385 nm for C-SH), creating incompatibility with established optical setups [2]. Furthermore, other coumarin-based probes like CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) are designed for irreversible maleimide-thiol conjugation, whereas C-SH's thiol moiety can be regenerated or used reversibly in certain contexts [3]. Substitution therefore risks method revalidation, altered detection limits, and cross-reactivity profiles that compromise data comparability across studies.

7-Mercapto-4-methylcoumarin: Comparative Evidence


Fluorescence Turn-On vs. 7-Hydroxycoumarin

7-Mercapto-4-methylcoumarin (C-SH) exhibits a fundamentally different photophysical behavior from its oxygen analog, 7-hydroxy-4-methylcoumarin. While the latter is constitutively fluorescent, C-SH is poorly emissive in its native thiol form but becomes strongly fluorescent upon alkylation [1].

Fluorescence spectroscopy Thiol detection Analytical chemistry

DAPI Filter Set Compatibility

7-Mercapto-4-methylcoumarin has well-defined fluorescence maxima (λex 358 nm, λem 385 nm in methylene chloride) that align with standard DAPI/UV filter sets and common HPLC fluorescence detectors, a critical specification not universally shared by alternative thiol probes . Monobromobimane (mBBr), a widely used thiol derivatization reagent, has excitation/emission maxima of approximately 380/470 nm, requiring different optical configurations [1].

Fluorescence microscopy HPLC Instrument calibration

Self-Assembled Monolayer Density on Gold

7-Mercapto-4-methylcoumarin forms dense, chemisorbed self-assembled monolayers (SAMs) on flat gold surfaces via S-H bond dissociation, as confirmed by combined X-ray photoelectron spectroscopy (XPS) and grazing incidence X-ray fluorescence (GIXRF) [1]. The sulfur atoms exist predominantly as thiylates (S⁻) bound to Au, a critical differentiator from physisorbed thiols. The maximum monolayer density was determined to be ~4.6 molecules/nm² [1].

Surface chemistry Self-assembled monolayers (SAMs) Biosensors

Quantification of Lipid Electrophiles in Oils

7-Mercapto-4-methylcoumarin (C-SH) serves as a turn-on fluorescent probe for the quantification of α,β-unsaturated carbonyls (lipid-derived electrophiles) in edible oils . The assay is calibrated against a standard electrophile, trans-2-nonenal, providing a reproducible metric for comparing 'electrophilic content' across food samples. The fluorescence increase is directly proportional to the extent of nucleophilic addition of the C-SH thiol group to the electrophilic double bond .

Food chemistry Lipid oxidation Quality control

Thiol Binding Kinetics on Gold Nanoparticles

7-Mercapto-4-methylcoumarin can be used as a fluorescent reporter to monitor the kinetics of thiol binding to gold nanoparticle (AuNP) surfaces [1]. The fluorescence of MMC is quenched upon binding to the AuNP surface via energy transfer, allowing real-time monitoring of the binding process. The time required for thiol binding to be essentially complete is approximately 1-2 hours [1].

Nanomaterials Kinetics Fluorescence spectroscopy

7-Mercapto-4-methylcoumarin Applications


Lipid Electrophile Quantification in Oils and Fried Foods

This application leverages the specific alkylation-dependent fluorescence turn-on of 7-mercapto-4-methylcoumarin (C-SH) to quantify α,β-unsaturated carbonyls . By calibrating the fluorescence response against a trans-2-nonenal standard, users can derive a normalized 'electrophilic content' value for quality control of cooking oils, potato chips, and other fat-containing foods. This method directly addresses the limitations of non-specific total carbonyl assays by focusing on the reactive electrophile pool implicated in rancidity and potential health effects .

Fluorescent SAM Fabrication on Gold

7-Mercapto-4-methylcoumarin forms dense, chemisorbed SAMs on gold surfaces with a quantifiable maximum density of ~4.6 molecules/nm², as confirmed by XPS and GIXRF [1]. This enables the reproducible fabrication of fluorescent interfaces for surface plasmon resonance (SPR) biosensors, electrochemical sensors, or model surfaces for studying protein-surface interactions. The strong fluorescence of the coumarin headgroup upon excitation at 358 nm provides a direct optical readout of monolayer integrity and density [1].

Real-Time Monitoring of Thiol-AuNP Binding

The fluorescence of 7-mercapto-4-methylcoumarin is efficiently quenched upon binding to gold nanoparticle (AuNP) surfaces via energy transfer [2]. This property enables real-time, non-destructive monitoring of thiol binding kinetics, providing a convenient method to determine the optimal incubation time (typically 1-2 hours) for complete surface functionalization. This approach is superior to ex situ methods like thermogravimetric analysis (TGA) or XPS, which cannot provide real-time kinetic information [2].

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